N-(2,6-Dimethylphenyl)-N-(2,2-dimethylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dimethylphenyl)-N-(2,2-dimethylpropyl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 6 positions, and an acetamide group attached to a 2,2-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N-(2,2-dimethylpropyl)acetamide typically involves the reaction of 2,6-dimethylaniline with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound might involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-N-(2,2-dimethylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-N-(2,2-dimethylpropyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)-acetamide: Lacks the 2,2-dimethylpropyl group.
N-(2,6-Dimethylphenyl)-N-methylacetamide: Contains a methyl group instead of the 2,2-dimethylpropyl group.
Uniqueness
N-(2,6-Dimethylphenyl)-N-(2,2-dimethylpropyl)acetamide is unique due to the presence of the bulky 2,2-dimethylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to its simpler analogs.
Properties
CAS No. |
93105-08-9 |
---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-N-(2,2-dimethylpropyl)acetamide |
InChI |
InChI=1S/C15H23NO/c1-11-8-7-9-12(2)14(11)16(13(3)17)10-15(4,5)6/h7-9H,10H2,1-6H3 |
InChI Key |
VLVUDGODSLXYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(C)(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.